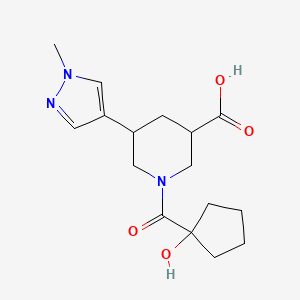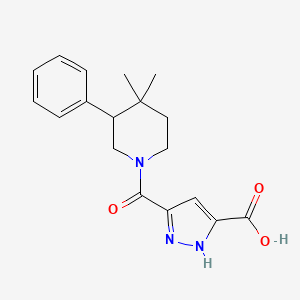
1-(3-Hydroxypropyl)-4-methyl-3-(5-methyl-1,2-oxazol-3-yl)imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypropyl)-4-methyl-3-(5-methyl-1,2-oxazol-3-yl)imidazol-2-one, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. The P2X3 receptor is a ligand-gated ion channel that is expressed in sensory neurons and plays a key role in pain signaling. A-317491 has been shown to be effective in reducing pain in animal models and is being investigated as a potential therapeutic for chronic pain.
作用機序
1-(3-Hydroxypropyl)-4-methyl-3-(5-methyl-1,2-oxazol-3-yl)imidazol-2-one is a selective antagonist of the P2X3 receptor. The P2X3 receptor is a ligand-gated ion channel that is activated by ATP. Activation of the P2X3 receptor results in the influx of cations, such as calcium and sodium, into the cell, which depolarizes the membrane and leads to the generation of an action potential. By blocking the P2X3 receptor, this compound reduces the transmission of pain signals from sensory neurons to the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to be effective in reducing pain in animal models. It has also been shown to have anti-inflammatory effects in the lungs of mice with asthma. This compound has been investigated for its effects on other physiological systems, such as the cardiovascular system, but further research is needed to fully understand its effects.
実験室実験の利点と制限
1-(3-Hydroxypropyl)-4-methyl-3-(5-methyl-1,2-oxazol-3-yl)imidazol-2-one has several advantages for lab experiments. It is a small molecule that can easily be synthesized and modified, which allows for the development of analogs with improved potency and selectivity. This compound is also selective for the P2X3 receptor, which reduces the potential for off-target effects. However, this compound has limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in animal models. Additionally, the effects of this compound can be variable depending on the dose and the route of administration.
将来の方向性
There are several potential future directions for research on 1-(3-Hydroxypropyl)-4-methyl-3-(5-methyl-1,2-oxazol-3-yl)imidazol-2-one. One area of interest is the development of analogs with improved potency and selectivity. Another area of interest is the investigation of the effects of this compound on other physiological systems, such as the immune system. This compound may also have potential as a therapeutic for other conditions, such as irritable bowel syndrome and asthma. Further research is needed to fully understand the potential of this compound as a therapeutic for chronic pain and other conditions.
合成法
The synthesis of 1-(3-Hydroxypropyl)-4-methyl-3-(5-methyl-1,2-oxazol-3-yl)imidazol-2-one starts with the reaction of 3-amino-4-methylimidazole with ethyl 3-bromopropionate to form 1-(3-bromopropyl)-4-methylimidazole. This intermediate is then reacted with 5-methyl-3-oxazolidinone to form the target compound, this compound.
科学的研究の応用
1-(3-Hydroxypropyl)-4-methyl-3-(5-methyl-1,2-oxazol-3-yl)imidazol-2-one has been extensively studied in animal models of pain. It has been shown to be effective in reducing both acute and chronic pain, including neuropathic pain. This compound has also been investigated as a potential treatment for other conditions, such as irritable bowel syndrome and asthma.
特性
IUPAC Name |
1-(3-hydroxypropyl)-4-methyl-3-(5-methyl-1,2-oxazol-3-yl)imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-7-13(4-3-5-15)11(16)14(8)10-6-9(2)17-12-10/h6-7,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCABSDMCVJAMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=CN(C2=O)CCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid](/img/structure/B7438761.png)
![5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7438774.png)
![3-[3-(3-methylcyclobutyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438776.png)
![1-[3-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]phenyl]pyrazole-3-carboxylic acid](/img/structure/B7438783.png)
![1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol](/img/structure/B7438785.png)


![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-methyl-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438801.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1-methyl-3-(1-methylpyrazolo[3,4-b]pyridin-4-yl)urea](/img/structure/B7438861.png)